molecular formula C34H55NO3 B1220452 N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide CAS No. 98007-99-9

N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide

Cat. No.: B1220452
CAS No.: 98007-99-9
M. Wt: 525.8 g/mol
InChI Key: BVVFOLSZMQVDKV-KXQIQQEYSA-N
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Description

This compound is a synthetic steroid derivative with a modified estrane core (cyclopenta[a]phenanthrene skeleton) substituted at the 7α-position by an N-butyl-N-methylundecanamide chain. The stereochemistry (7R,8R,9S,13S,14S,17S) and hydroxyl groups at positions 3 and 17 are critical for its biological interactions, particularly in steroid hormone metabolism or receptor modulation .

Properties

CAS No.

98007-99-9

Molecular Formula

C34H55NO3

Molecular Weight

525.8 g/mol

IUPAC Name

N-butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide

InChI

InChI=1S/C34H55NO3/c1-4-5-22-35(3)32(38)15-13-11-9-7-6-8-10-12-14-25-23-26-24-27(36)16-17-28(26)29-20-21-34(2)30(33(25)29)18-19-31(34)37/h16-17,24-25,29-31,33,36-37H,4-15,18-23H2,1-3H3/t25-,29-,30+,31+,33-,34+/m1/s1

InChI Key

BVVFOLSZMQVDKV-KXQIQQEYSA-N

SMILES

CCCCN(C)C(=O)CCCCCCCCCCC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O

Isomeric SMILES

CCCCN(C)C(=O)CCCCCCCCCC[C@@H]1CC2=C(C=CC(=C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O

Canonical SMILES

CCCCN(C)C(=O)CCCCCCCCCCC1CC2=C(C=CC(=C2)O)C3C1C4CCC(C4(CC3)C)O

Other CAS No.

98007-99-9

Synonyms

ICI 164 384
ICI 164384
ICI-164384
N-n-butyl-N-methyl-11-(3,17beta-dihydroxyestra-1,3,5(10)-trien-7alpha-yl)undecanamide

Origin of Product

United States

Chemical Reactions Analysis

ICI-164384, being a steroidal compound, undergoes various chemical reactions typical of steroids. These include:

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds structurally similar to N-butyl-11-[(7R,8R,9S,...)] exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cancer cell proliferation and survival. The inhibition of protein kinases such as PI3K and ERK has been observed in related compounds .
  • Case Study : A derivative of this compound demonstrated IC50 values comparable to established anticancer agents against various cancer cell lines (e.g., H460 and A549) with values around 5 µM .

Hormonal Activity

The compound's structure suggests it may interact with hormonal pathways:

  • Estrogen Receptor Modulation : Similar compounds have shown the ability to bind to estrogen receptors and modulate their activity. This can be beneficial in treating hormone-sensitive cancers such as breast cancer .

Cancer Treatment

Given its anticancer properties:

  • Clinical Trials : Ongoing research is focused on evaluating the efficacy of this compound in clinical settings for the treatment of various malignancies.

Hormonal Disorders

Due to its potential hormonal activity:

  • Therapeutic Use : It may be explored for conditions related to hormonal imbalances or disorders influenced by estrogen levels.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of PI3K and ERK pathways
Hormonal modulationInteraction with estrogen receptors
CytotoxicityIC50 values around 5 µM against specific cell lines

Future Research Directions

Further studies are necessary to fully elucidate the pharmacological profile of N-butyl-11-[(7R,...)]:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To clarify the molecular interactions and pathways involved.
  • Formulation Development : Investigating suitable delivery methods for improved bioavailability.

Comparison with Similar Compounds

Structural Analogs in Steroid Derivatives

Compound A : N-Butyl-N-methyl-11-(3′-hydroxy-21′,17′-carbolactone-19'-nor-17'α-pregna-1',3',5'(10')-trien-7'α-yl)-undecanamide
  • Key Differences: Core Structure: Compound A features a 19-nor-pregnane backbone with a carbolactone ring at positions 17′ and 21′, unlike the estrane-derived cyclopenta[a]phenanthrene core of the target compound . Functional Groups: The lactone ring in Compound A replaces the 17-hydroxyl group in the target compound, altering metabolic stability and enzyme affinity.
  • Biological Activity : Compound A is a selective inhibitor of type 2 17β-HSD (IC₅₀ = 0.5 μM) without estrogenic or androgenic effects, making it a candidate for hormone-dependent cancers . The target compound’s dihydroxy groups may confer distinct selectivity for other 17β-HSD isoforms or receptors.
Compound B : (8S,9S,13S,14S)-3-(6-aminobenzo[c]phenanthridin-11-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
  • Substituents: The 17-keto group contrasts with the 17-hydroxyl group in the target compound, reducing solubility but increasing lipophilicity .
  • Biological Activity : Likely targets topoisomerases or DNA repair pathways, diverging from the steroid-metabolizing enzyme focus of the target compound.
Pharmacokinetic Properties
Property Target Compound Compound A Compound B
Molecular Weight ~575 g/mol (estimated) ~563 g/mol ~450 g/mol
LogP ~4.2 (predicted) ~3.8 ~2.5
Key Functional Groups 3,17-dihydroxy, N-alkylamide 3′-hydroxy, carbolactone 17-keto, benzo[c]phenanthridine
Target Enzymes Putative 17β-HSD inhibitor Type 2 17β-HSD inhibitor DNA topoisomerase

Selectivity and Toxicity Considerations

  • The N-butyl-N-methylundecanamide chain in the target compound may enhance cell membrane permeability compared to shorter-chain analogs (e.g., Compound B), but could also increase off-target interactions with fatty acid-binding proteins .
  • Compound A’s lack of estrogenic/androgenic activity contrasts with many steroid derivatives, suggesting the target compound’s 3,17-dihydroxy groups might retain partial receptor agonism .

Biological Activity

N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide (commonly referred to as AOE) is a steroidal compound with notable biological activity. This article explores its molecular characteristics and various biological effects reported in scientific literature.

Molecular Characteristics

The molecular formula of AOE is C34H55NO3C_{34}H_{55}NO_3, with a molecular weight of approximately 525.805 Da. The compound features multiple hydroxyl groups and a complex steroid structure which contributes to its biological activities.

PropertyValue
Molecular FormulaC34H55NO3
Molecular Weight525.805 Da
IUPAC NameN-butyl-11-[(7R,...]-N-methylundecanamide
InChI KeyBVVFOLSZMQVDKV-KXQIQQEYSA-N

Estrogen Receptor Modulation

AOE has been studied for its interaction with estrogen receptors (ERs). It acts as a selective estrogen receptor modulator (SERM), showing both agonistic and antagonistic properties depending on the tissue context. Research indicates that AOE can influence gene expression related to estrogen signaling pathways. For instance:

  • Agonistic Activity : In certain tissues like breast and bone, AOE may promote estrogen-like effects beneficial for bone density and reducing osteoporosis risk.
  • Antagonistic Activity : In other tissues such as the uterus, it may inhibit estrogen-induced proliferation.

This dual action suggests potential therapeutic applications in hormone-related conditions such as breast cancer and osteoporosis .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of AOE. It has been shown to inhibit the activation of key inflammatory pathways such as NF-κB and NLRP3 inflammasome in various animal models. Notably:

  • Colitis Model : In a DSS-induced colitis model in mice, AOE administration resulted in reduced inflammatory markers and improved histopathological scores compared to control groups.
  • Mechanism : The compound decreased the expression of pro-inflammatory cytokines like IL-6 and TNF-alpha in colon tissues .

Neuroprotective Properties

Emerging evidence suggests that AOE may exert neuroprotective effects. It has been linked to the modulation of neuroinflammatory responses and the promotion of neuronal survival under stress conditions. For example:

  • Oxidative Stress Reduction : AOE treatment has been associated with decreased levels of reactive oxygen species (ROS) in neuronal cultures.
  • Cognitive Function : In animal studies assessing cognitive decline models, AOE demonstrated potential benefits in memory retention and learning capabilities .

Case Studies

Several case studies have examined the effects of AOE on different biological systems:

  • Breast Cancer Cell Lines : A study assessed the impact of AOE on MCF-7 breast cancer cells. Results indicated that AOE inhibited cell proliferation through ER-mediated pathways.
  • Inflammatory Bowel Disease (IBD) : Another investigation focused on the efficacy of AOE in IBD models where it significantly alleviated symptoms and improved mucosal healing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide
Reactant of Route 2
N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide

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